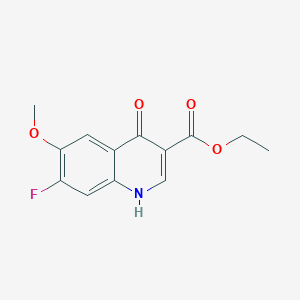

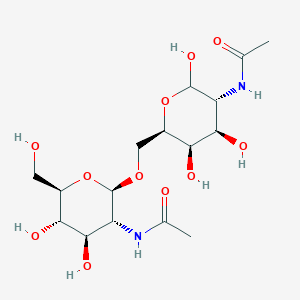

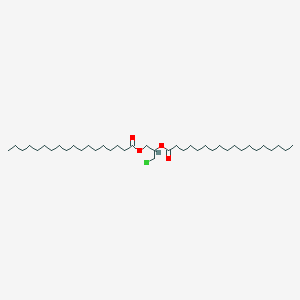

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid” would be similar to those of other amino acids. It would be solid at room temperature, soluble in water, and would exhibit both acidic and basic properties due to the presence of amino and carboxylic acid groups.Applications De Recherche Scientifique

Chemical and Metabolic Insights

The compound (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, while not directly mentioned, can be contextualized within the broader discussion on the bioefficacy and metabolic pathways of structurally related compounds, such as methionine sources like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met). A review highlights the chemical, enzymatic, and biological differences and similarities between HMTBA and DL-Met, elucidating their absorption, conversion to L-Methionine, and utilization in animals. This comparison provides a foundational understanding of how structurally related compounds, including (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, might exhibit differences in bioefficacy due to variations in their metabolic pathways and dose-response curves in monogastric animals (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).

Hydroxycinnamic Acids and Derivatives in Cosmeceuticals

Hydroxycinnamic acids (HCAs) are a class of compounds noted for their significant biological properties. The review on HCAs, including p-coumaric acid and its derivatives, underlines their use in cosmetic and therapeutic formulations due to their antioxidant, anti-inflammatory, and skin-protective effects. This discussion underscores the potential of (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in dermatological applications, given its structural relation to hydroxycinnamic acids and potential for skin health benefits (Kornhauser, Coelho, & Hearing, 2010).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with functional groups analogous to those in (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, plays a crucial role in drug synthesis. Its versatility and the potential for creating value-added chemicals highlight the broader implications for (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in medicinal chemistry, especially in synthesizing novel pharmaceuticals (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Bioactive Compounds in Cosmetics and Pharmacology

The exploration of bioactive compounds, such as hydroxycinnamic acids and their derivatives, for use in cosmeceuticals demonstrates the significant interest in natural ingredients for topical applications. This includes antioxidants, anti-collagenase, and UV protective effects, suggesting potential applications for (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in the development of skin care products and treatments (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KOYMSRBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584435 |

Source

|

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |

CAS RN |

81202-08-6 |

Source

|

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

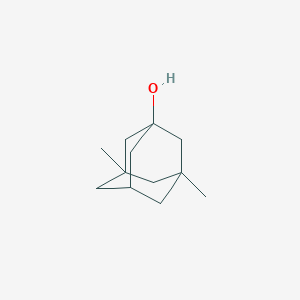

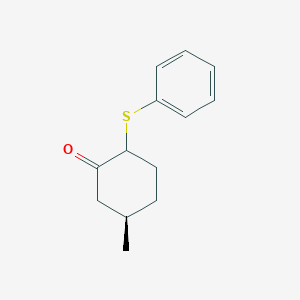

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

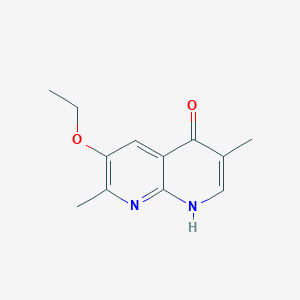

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)